Tpcet

Description

Properties

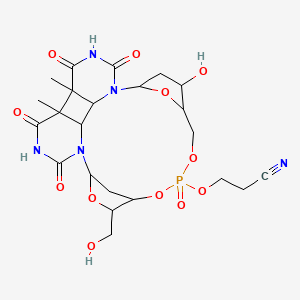

CAS No. |

97423-58-0 |

|---|---|

Molecular Formula |

C23H30N5O12P |

Molecular Weight |

599.5 g/mol |

IUPAC Name |

3-[[23-hydroxy-16-(hydroxymethyl)-6,9-dimethyl-3,5,10,12,19-pentaoxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19λ5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosan-19-yl]oxy]propanenitrile |

InChI |

InChI=1S/C23H30N5O12P/c1-22-16-17-23(22,2)19(32)26-21(34)28(17)15-7-11(12(8-29)38-15)40-41(35,36-5-3-4-24)37-9-13-10(30)6-14(39-13)27(16)20(33)25-18(22)31/h10-17,29-30H,3,5-9H2,1-2H3,(H,25,31,33)(H,26,32,34) |

InChI Key |

LOMNORXIHCFEJA-UHFFFAOYSA-N |

SMILES |

CC12C3C4C1(C(=O)NC(=O)N4C5CC(C(O5)CO)OP(=O)(OCC6C(CC(N3C(=O)NC2=O)O6)O)OCCC#N)C |

Canonical SMILES |

CC12C3C4C1(C(=O)NC(=O)N4C5CC(C(O5)CO)OP(=O)(OCC6C(CC(N3C(=O)NC2=O)O6)O)OCCC#N)C |

Synonyms |

thymidylyl(3'-5')thymidine cyanoethyl ester TPCET |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Polymerization of Thermoplastic Copolyester Elastomers (TPCET)

For Researchers, Scientists, and Drug Development Professionals

Thermoplastic Copolyester Elastomers (TPCET), also known as TPEE or COPE, are a class of high-performance block copolymers that merge the strength and processability of thermoplastics with the flexibility and elasticity of thermoset rubbers. These materials are synthesized through a multi-step process, typically involving transesterification and melt polycondensation. The final properties of the this compound can be precisely tailored by controlling the ratio of the hard and soft segments within the polymer chain, making them a versatile choice for a range of applications, including in the medical and pharmaceutical fields where material purity and specific mechanical properties are paramount.

This guide provides a detailed overview of the synthesis and polymerization process of this compound, focusing on the common route utilizing dimethyl terephthalate (DMT), 1,4-butanediol (BDO), and poly(tetramethylene ether) glycol (PTMG).

Core Synthesis and Polymerization Process

The synthesis of this compound is typically achieved through a two-stage melt polymerization process. The first stage is a transesterification reaction to form the prepolymer, followed by a polycondensation stage where the final high molecular weight polymer is produced.

Stage 1: Transesterification

In the initial stage, dimethyl terephthalate (DMT) and an excess of 1,4-butanediol (BDO) are reacted in the presence of a catalyst, commonly a titanium-based compound such as tetrabutyl titanate (TBT). This reaction produces bis(4-hydroxybutyl) terephthalate and methanol, which is removed from the reaction mixture to drive the equilibrium towards the product side.

Stage 2: Polycondensation

Following the transesterification, the poly(tetramethylene ether) glycol (PTMG), which will form the soft segment of the copolymer, is introduced into the reaction vessel. The temperature is then increased, and a vacuum is applied to facilitate the removal of excess BDO and promote the polycondensation reaction. During this stage, the prepolymer chains extend, and the block copolymer structure of hard PBT segments and soft PTMG segments is formed.

Experimental Protocol: Synthesis of PBT-co-PTMEG Copolymers

This protocol describes the synthesis of a series of poly(butylene terephthalate)-co-poly(tetramethylene ether) glycol (PBT-co-PTMEG) copolymers with varying soft segment content via a two-step melt polymerization.

Materials:

-

Dimethyl terephthalate (DMT)

-

1,4-butanediol (BDO)

-

Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol )

-

Tetrabutyl titanate (TBT) catalyst

-

Antioxidant (e.g., Irganox 1010)

Equipment:

-

A 500 mL three-necked glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Charging the Reactor: The reactor is charged with calculated amounts of DMT, BDO (in a molar ratio of 1:1.8 to DMT), PTMG (with varying weight percentages from 20% to 50% of the total polymer weight), and the TBT catalyst (typically 0.05-0.1 wt% of the total reactants). An antioxidant is also added to prevent thermal degradation.

-

Transesterification: The reactor is purged with nitrogen, and the temperature is gradually raised to 160-200°C under a nitrogen atmosphere with constant stirring. The transesterification reaction is carried out for 2-3 hours, during which methanol is distilled off.

-

Polycondensation: After the theoretical amount of methanol has been collected, the temperature is increased to 240-260°C. A vacuum (typically below 1 Torr) is slowly applied over 30 minutes to remove the excess BDO and other volatile byproducts. The polycondensation reaction is continued for another 2-3 hours, indicated by an increase in the viscosity of the melt.

-

Product Recovery: Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen into the reactor. The molten polymer is then extruded from the reactor under nitrogen pressure, cooled in a water bath, and pelletized for further characterization.

Data Presentation: Influence of Soft Segment Content on this compound Properties

The ratio of the hard (PBT) to soft (PTMG) segments is a critical factor in determining the final properties of the this compound. The following tables summarize the typical relationship between the PTMG content and the resulting thermal and mechanical properties of the synthesized PBT-co-PTMEG copolymers.

Table 1: Thermal Properties of PBT-co-PTMEG Copolymers

| PTMG Content (wt%) | Glass Transition Temperature (Tg) of Soft Segment (°C) | Melting Temperature (Tm) of Hard Segment (°C) |

| 20 | -35 | 215 |

| 30 | -42 | 208 |

| 40 | -50 | 195 |

| 50 | -58 | 180 |

Table 2: Mechanical Properties of PBT-co-PTMEG Copolymers

| PTMG Content (wt%) | Shore D Hardness | Tensile Strength (MPa) | Elongation at Break (%) |

| 20 | 65 | 45 | 400 |

| 30 | 55 | 38 | 550 |

| 40 | 45 | 30 | 700 |

| 50 | 35 | 22 | 850 |

Visualizations

This compound Synthesis and Polymerization Workflow

Caption: Workflow of this compound synthesis via a two-stage melt polymerization process.

Logical Relationship of this compound Structure and Properties

Caption: Relationship between this compound's molecular structure and its macroscopic properties.

An In-depth Technical Guide to the Molecular Structure of Thermoplastic Copolyester Elastomers (Tpcet)

Introduction

The term "Tpcet" is a common abbreviation for Thermoplastic Copolyester Elastomers (TPC-ET), a class of multi-block copolymers that merge the mechanical properties of elastomers with the processing ease of thermoplastics. These materials are distinguished by their unique molecular architecture, which consists of alternating hard, crystalline segments and soft, amorphous segments. This guide will provide a detailed exploration of the molecular structure of TPC-ET, using the well-characterized example of poly(trimethylene terephthalate)-block-poly(tetramethylene glycol) (PTT-b-PTMG) copolymers. This specific system serves as an excellent model for understanding the synthesis, structure, and properties of the broader TPC-ET family.

The fundamental structure of TPC-ET involves a microphase separation of the hard and soft segments, leading to a two-phase morphology. The hard segments, typically aromatic polyesters, form crystalline domains that act as physical cross-links, providing strength and high-temperature resistance. The soft segments, usually aliphatic polyethers, form an amorphous matrix that imparts elasticity and flexibility to the material.

General Molecular Structure

The molecular backbone of TPC-ET is a linear chain composed of repeating hard and soft segments. In our representative example, PTT-b-PTMG, the hard segment is poly(trimethylene terephthalate) (PTT), and the soft segment is poly(tetramethylene glycol) (PTMG).

-

Hard Segment (PTT): Formed from the reaction of terephthalic acid and 1,3-propanediol. These segments are semi-crystalline, rigid, and have a high melting point.

-

Soft Segment (PTMG): A flexible polyether. These segments are amorphous and have a low glass transition temperature.

The general structure can be represented as: -[(-O-(CH2)3-O-CO-C6H4-CO-)x - (-O-(CH2)4-O-)y-CO-C6H4-CO-]n-

The properties of the resulting elastomer can be precisely tuned by controlling the ratio of the hard to soft segments, the molecular weight of the PTMG, and the overall polymer chain length.[1]

Synthesis of PTT-b-PTMG Copolymers

PTT-b-PTMG copolymers are typically synthesized via a two-stage process of direct esterification followed by melt polycondensation.[1]

Experimental Protocol: Synthesis

Stage 1: Direct Esterification

-

Terephthalic acid (TPA) and 1,3-propanediol (PDO) are charged into a stainless steel reactor under a nitrogen atmosphere. A typical molar excess of PDO is used.[1]

-

The mixture is heated to a temperature range of 220–250 °C under a pressure of 0.25 MPa.[1]

-

This reaction is carried out for 3–4 hours, during which water is continuously removed as a byproduct, resulting in the formation of a prepolymer.[1]

Stage 2: Melt Polycondensation

-

Poly(tetramethylene glycol) (PTMG) of a specific molecular weight is added to the reactor containing the prepolymer.

-

A catalyst, such as a titanium-based catalyst, is introduced.

-

The temperature is raised to 250–260 °C, and a high vacuum (e.g., <100 Pa) is applied.

-

The polycondensation reaction proceeds for several hours, increasing the molecular weight of the copolymer by removing excess PDO.

-

The resulting molten polymer is then extruded, cooled, and pelletized.

Caption: Workflow for the two-stage synthesis of PTT-b-PTMG copolymers.

Physicochemical Properties

The molecular weight and thermal properties of PTT-b-PTMG copolymers are highly dependent on the molecular weight of the PTMG soft segment used in the synthesis. The following table summarizes key properties for a series of copolymers with varying PTMG molecular weights.

| Property | PTT-b-PTMG (650) | PTT-b-PTMG (1000) | PTT-b-PTMG (2000) | PTT-b-PTMG (3000) |

| PTMG Molecular Weight ( g/mol ) | 650 | 1000 | 2000 | 3000 |

| Number Average Molecular Weight (Mn) ( g/mol ) | 28,500 | 32,100 | 35,600 | 38,200 |

| Weight Average Molecular Weight (Mw) ( g/mol ) | 58,700 | 67,400 | 74,800 | 80,200 |

| Polydispersity Index (PDI) | 2.06 | 2.10 | 2.10 | 2.10 |

| Glass Transition Temp. (Tg) (°C) | -55 | -65 | -75 | -80 |

| Melting Temperature (Tm) (°C) | 195 | 205 | 215 | 220 |

| Crystallization Temperature (Tc) (°C) | 145 | 155 | 165 | 170 |

Data compiled from representative studies of PTT-b-PTMG copolymers.[1]

Structural Characterization Techniques

A variety of analytical techniques are employed to confirm the molecular structure and characterize the properties of TPC-ETs.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the incorporation of both hard and soft segments into the copolymer backbone.

Experimental Protocol:

-

A small amount of the polymer sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Spectra are typically recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32) are averaged to improve the signal-to-noise ratio.

Key Spectral Features:

-

~2854 cm⁻¹: C-H stretching of the methylene groups (-CH₂-) in the PTMG soft segment.[1]

-

~1715 cm⁻¹: C=O stretching of the ester groups in the PTT hard segment.

-

~1100 cm⁻¹: C-O-C stretching of the ether linkages in the PTMG soft segment.[1]

¹H Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is used to determine the chemical structure and composition of the copolymer.

Experimental Protocol:

-

The polymer sample is dissolved in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform and trifluoroacetic acid).

-

The ¹H-NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Key Proton Signals:

-

~8.1 ppm: Aromatic protons of the terephthalate unit.

-

~4.5 ppm: Methylene protons adjacent to the ester oxygen in the PTT segment.

-

~3.4 ppm: Methylene protons in the PTMG soft segment.

-

~2.3 ppm: Central methylene protons in the 1,3-propanediol unit of the PTT segment.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (Mn, Mw, and PDI) of the copolymers.[1]

Experimental Protocol:

-

The polymer sample is dissolved in a suitable mobile phase (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane).

-

The solution is injected into the GPC system, which is equipped with a series of columns packed with porous gel.

-

The elution of the polymer is monitored by a detector, typically a refractive index (RI) detector.

-

The system is calibrated with polymer standards of known molecular weights (e.g., polystyrene).

Structure-Property Relationship: Microphase Separation

The unique elastomeric properties of TPC-ET arise from the thermodynamic incompatibility of the hard and soft segments, which leads to microphase separation. The hard PTT segments aggregate to form ordered, crystalline lamellar domains, while the soft PTMG segments form an amorphous, flexible matrix.

Caption: Microphase separation in TPC-ET leading to its elastomeric properties.

The crystalline hard domains act as physical cross-links, anchoring the polymer chains and providing the material with high tensile strength and resistance to deformation. The amorphous soft domains, being above their glass transition temperature at typical use temperatures, allow for large elastic deformations. When a stress is applied, the flexible chains in the amorphous regions uncoil, and upon removal of the stress, they return to their original conformation, driven by entropy. This combination of rigid, reinforcing domains and a flexible, elastic matrix is the key to the versatile performance of thermoplastic copolyester elastomers.

References

Glass transition temperature of thermoplastic copolyester elastomers

An In-depth Technical Guide to the Glass Transition Temperature of Thermoplastic Copolyester Elastomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermoplastic Copolyester Elastomers (TPC-ET)

Thermoplastic copolyester elastomers (TPC-ET), also known as copolyester elastomers (COPE) or thermoplastic polyester elastomers (TPE-E), are a class of high-performance block copolymers. They uniquely combine the elasticity of rubber with the processing ease of thermoplastics.[1] Their structure consists of alternating hard and soft segments along the polymer backbone.[2]

-

Hard Segments: These are typically crystalline aromatic polyesters, such as poly(butylene terephthalate) (PBT), which have a high melting temperature (Tm) and provide structural strength.[2]

-

Soft Segments: These are amorphous polyethers with a low glass transition temperature (Tg), commonly poly(tetramethylene ether) glycol (PTMG), which impart flexibility and elastomeric properties.[2]

This segmented structure leads to a microphase-separated morphology where the crystalline hard segments act as physical crosslinks within a flexible amorphous matrix, eliminating the need for chemical curing.[1] At elevated temperatures, the hard segments melt, allowing the material to be processed like a thermoplastic. Upon cooling, they recrystallize, restoring the material's elastomeric properties.

The Glass Transition Temperature (Tg) in TPC-ETs

The glass transition temperature (Tg) is a critical thermal property of the amorphous regions in a polymer. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[3] For TPC-ETs, two distinct glass transitions can often be observed due to their biphasic nature:

-

Tg of the Soft Segment (Tgs): This is the primary Tg for the material's elastomeric properties. It occurs at a low temperature and signifies the point where the amorphous soft segments gain mobility, allowing the material to become flexible and rubber-like.

-

Tg of the Hard Segment (Tgh): If the hard segment has an amorphous portion, it will also exhibit a glass transition at a higher temperature. This is often less prominent than the melting temperature (Tm) of the crystalline portion of the hard segment.

Understanding the Tg is crucial as it dictates the lower service temperature limit of the material and influences its mechanical properties, such as stiffness and damping.

Factors Influencing the Glass Transition Temperature

The Tg of a TPC-ET is not a single value but is highly dependent on its molecular architecture. The key factors are the chemical nature of the hard and soft segments and their relative proportions.

-

Soft Segment Content & Molecular Weight: Increasing the weight percentage or the molecular weight of the flexible soft segment (e.g., PTMG) generally leads to more distinct phase separation between the hard and soft domains.[4] This enhanced separation results in a more pronounced and often slightly lower soft segment Tg, as the soft segment chains have more freedom of movement. Conversely, a lower soft segment content can lead to more mixing of the phases, restricting chain mobility and raising the soft segment's Tg.

-

Hard Segment Structure: The stiffness of the hard segment's polymer chain significantly impacts the overall properties. The presence of bulky structures, like the double aromatic ring in a naphthalate-based polyester versus a single ring in a terephthalate-based one, restricts rotational freedom and increases the hard segment's Tg and stiffness.[1]

The interplay between these components determines the final thermal and mechanical properties of the elastomer.

Caption: TPC-ET composition dictates its key thermal transitions.

Quantitative Data on TPC-ET Glass Transition Temperatures

The following tables summarize the glass transition temperatures for various TPC-ETs based on poly(butylene terephthalate) (PBT) as the hard segment and poly(tetramethylene ether glycol) (PTMG) as the soft segment. Data is derived from Differential Scanning Calorimetry (DSC) measurements.

Table 1: Thermal Properties of PBT-co-PTMEG Copolymers with Varying Soft Segment Content

| Polymer Designation | PTMEG Content (wt%) | Soft Segment Tg (Tgs) (°C) | Crystallization Temp (Tc) (°C) | Melting Temp (Tm) (°C) |

| Neat PBT | 0 | 42.0 | 182.3 | 223.5 |

| PBT-co-PTMEG-10 | 10 | -34.2 | 171.2 | 215.1 |

| PBT-co-PTMEG-20 | 20 | -55.8 | 159.4 | 208.7 |

| PBT-co-PTMEG-30 | 30 | -65.1 | 148.5 | 201.3 |

| PBT-co-PTMEG-40 | 40 | -72.3 | 135.1 | 195.4 |

| Data sourced from a study on PBT-co-PTMEG copolymers. The Tg for neat PBT is sourced from NETZSCH Polymers.[5][6] |

As shown in the table, the glass transition temperature of the soft segment (Tgs) decreases significantly as the weight percentage of the flexible PTMEG segment increases. This is accompanied by a decrease in both the crystallization and melting temperatures of the hard PBT segment, indicating that the incorporation of the soft segment disrupts the hard segment's ability to form perfect crystals.[6]

Experimental Protocols for Tg Determination

The glass transition temperature of TPC-ETs is primarily determined using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] The glass transition is observed as a step-like change in the heat flow curve.[8]

Typical Experimental Protocol:

-

Instrument: DSC analyzer (e.g., DSC 204 F1 Phoenix®).[9]

-

Sample Preparation: A small sample (typically 5-10 mg) is sealed in an aluminum pan. Samples are often dried to remove any thermal history.[6]

-

Test Procedure:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 240 °C) to erase its thermal history.[6]

-

Controlled Cooling: The sample is then cooled at a specific rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C).

-

Second Heating Scan: A second heating scan is performed at the same rate (e.g., 10 °C/min). The data from this scan is typically used for analysis.[9]

-

-

Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation (flow rate e.g., 20-40 mL/min).[6][9]

-

Tg Determination: The glass transition temperature is typically reported as the midpoint of the step transition in the heat flow curve from the second heating scan.[5]

Caption: Standard DSC workflow for measuring polymer Tg.

Dynamic Mechanical Analysis (DMA)

DMA is an extremely sensitive technique for determining Tg. It measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic oscillating force while the temperature is ramped.[10]

Typical Experimental Protocol:

-

Instrument: DMA analyzer (e.g., TA Instruments DMA Q800).

-

Sample Preparation: A rectangular sample of defined dimensions (e.g., 45 mm length x 10 mm width) is prepared and mounted in a suitable clamp (e.g., single cantilever).

-

Test Procedure: The sample is subjected to an oscillating strain at a fixed frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 2-3 °C/min) over a wide range (e.g., -120 °C to 160 °C).

-

Tg Determination: The glass transition is not a single point but a region. It can be identified in three ways from the DMA output curves:

-

Storage Modulus (E'): The onset of the steep drop in the storage modulus, which represents the material's stiffness.

-

Loss Modulus (E''): The peak of the loss modulus curve, which relates to the energy dissipated as heat.

-

Tan Delta (δ): The peak of the tan delta curve (the ratio of E''/E'), which represents damping. The peak of tan delta is the most commonly reported value for Tg from DMA.[8]

-

It is critical to report the frequency used for the test, as the measured Tg is frequency-dependent.

References

- 1. Influence of Rigid Segment Type on Copoly(ether-ester) Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PBT: Polybutylene terephthalate - NETZSCH Polymers [polymers.netzsch.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. globalspec.com [globalspec.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystalline Structure of Semi-Crystalline Polymers: A Case Study on Poly(ethylene terephthalate) (PET)

Disclaimer: Initial research for "Tpcet polymer" did not yield specific results. This suggests that "this compound" may be a proprietary, not publicly documented, or a potentially misspelled term. Therefore, this guide utilizes Poly(ethylene terephthalate) (PET), a well-researched semi-crystalline polymer, as a representative model to fulfill the detailed requirements of this technical whitepaper for researchers, scientists, and drug development professionals.

Introduction to Polymer Crystallinity

Polymers are long-chain molecules that can exhibit both ordered (crystalline) and disordered (amorphous) structures.[1] Most polymers are semi-crystalline, meaning they possess regions of highly ordered crystalline lamellae interspersed with amorphous, entangled chains.[1] The degree of crystallinity, which is the fraction of the ordered molecules in the polymer, significantly influences the material's mechanical, thermal, optical, and chemical properties.[2] This crystallinity typically ranges from 10% to 80%.[2] Factors such as molecular structure, cooling rate during processing, and the presence of additives can influence the extent of crystallization.[3]

The Crystalline Structure of Poly(ethylene terephthalate) (PET)

Poly(ethylene terephthalate) (PET) is a widely used semi-crystalline thermoplastic polyester.[4] Its ability to form a crystalline structure is fundamental to its strength and thermal stability.[3] The crystalline regions in PET are arranged in a lamellar structure, where thin layers of polymer chains are stacked on top of one another.[3] This ordered arrangement allows for efficient packing, which is crucial for the material's mechanical properties.[3]

In its crystalline state, PET chains are organized within a triclinic unit cell containing one repeating unit.[5] The conformation of the polymer chain in the crystalline regions is predominantly in the all-trans form, which is a lower energy state.[6] The degree of crystallinity in PET can be controlled during manufacturing; for instance, slow cooling promotes the formation of more crystalline regions, while rapid cooling can result in a more amorphous structure.[3]

Quantitative Data on PET's Crystalline Structure

The following tables summarize key quantitative data related to the crystalline structure and thermal properties of PET.

Table 1: Crystallographic Data for Poly(ethylene terephthalate) (PET)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [5] |

| Unit Cell Parameters | a = 4.56 Å, b = 5.94 Å, c = 10.75 Å | [5] |

| α = 98.5°, β = 118°, γ = 112° | [5] | |

| Crystal Density | 1.455 g/cm³ | [5] |

| Amorphous Density | 1.335 g/cm³ | [5] |

Table 2: Thermal Properties of Poly(ethylene terephthalate) (PET)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 69 °C | [5] |

| Equilibrium Melting Point (T_m^°) | 280 °C | [5] |

| Heat of Fusion (100% Crystalline) | ~290 J/g | [7] |

Experimental Protocols

Detailed methodologies for characterizing the crystalline structure of polymers like PET are crucial for reproducible research. The two primary techniques are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Determination of Percent Crystallinity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time.[8] It is a rapid method for determining polymer crystallinity by quantifying the heat associated with the melting (fusion) of the polymer.[8]

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed on the thermoelectric disk in the DSC cell.[9] A purge gas, typically nitrogen, is used to provide an inert atmosphere and stable baseline.[9]

-

Thermal Program:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase the previous thermal history.[10]

-

Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 5 °C/min) to a temperature below its glass transition temperature.[7]

-

Second Heating Scan: A second heating scan is performed at a controlled rate (e.g., 5 °C/min) to a temperature above the melting point.[7][9] The data from this scan is used to determine the crystallinity.

-

-

Data Analysis: The melting endotherm peak from the second heating scan is integrated to determine the heat of fusion (ΔH_f) of the sample. The percent crystallinity (%χ_c) is calculated using the following equation:

%χ_c = (ΔH_f / ΔH_f^°) * 100

where ΔH_f is the measured heat of fusion of the sample, and ΔH_f^° is the theoretical heat of fusion for a 100% crystalline sample of the same polymer.[8]

Analysis of Crystal Structure by X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. For polymers, XRD can provide information on the crystal structure, degree of crystallinity, crystallite size, and orientation.[11]

Methodology:

-

Sample Preparation: A polymer sample is prepared, which can be in the form of a powder, fiber, or film. For powder diffraction, the sample should be finely ground and packed into a sample holder to ensure a flat surface.[12]

-

Instrument Setup: The sample is mounted in a diffractometer. The instrument is configured with an X-ray source (e.g., Cu Kα radiation) and a detector.

-

Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the detector measures the intensity of the diffracted X-rays. The scan range and step size are chosen based on the polymer being analyzed.

-

Data Analysis:

-

Phase Identification: The positions of the diffraction peaks (Bragg reflections) are used to identify the crystalline phases present in the sample by comparing them to a database.

-

Degree of Crystallinity: The XRD pattern of a semi-crystalline polymer consists of sharp crystalline peaks superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by separating the areas corresponding to the crystalline peaks and the amorphous halo.

-

Crystallite Size: The average crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation:

D = (Kλ) / (β cosθ)

where D is the average crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[11]

-

Visualizations

The following diagrams illustrate key processes and concepts related to the crystalline structure of PET.

References

- 1. Khan Academy [khanacademy.org]

- 2. useon.com [useon.com]

- 3. youtube.com [youtube.com]

- 4. [PDF] Crystallization of Poly(ethylene terephthalate): A Review | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]

- 7. covalentmetrology.com [covalentmetrology.com]

- 8. scribd.com [scribd.com]

- 9. azom.com [azom.com]

- 10. Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mcgill.ca [mcgill.ca]

In-Depth Technical Guide on the Uropathogenic E. coli Virulence Factor TcpC for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the E. coli virulence factor TcpC, with a focus on its material safety, experimental use in the laboratory, and its mechanism of action within host cell signaling pathways. This information is critical for researchers studying bacterial pathogenesis, innate immunity, and for professionals in drug development targeting host-pathogen interactions.

Material Safety Data Sheet (MSDS) for Recombinant TcpC Protein

The following safety data sheet is a general guideline for handling recombinant TcpC protein in a laboratory setting. It is based on standard practices for handling purified recombinant proteins. Researchers should always consult a specific MSDS provided by the supplier if available and adhere to institutional safety protocols.

| Section | Information |

| 1. Identification | Product Name: Recombinant E. coli TcpC ProteinSynonyms: TIR domain-containing protein CUse: For research use only. Not for human or animal diagnostic or therapeutic use. |

| 2. Hazard(s) Identification | Physical/Chemical Hazards: Not applicable for the protein solution.Human Health Hazards: No specific hazards have been identified. As with any biological material, handle with care to avoid ingestion, inhalation, or contact with skin and eyes. May cause mild irritation. |

| 3. Composition/Information on Ingredients | Component: Purified recombinant TcpC protein in a buffer solution (e.g., Tris-based buffer). May be free of hazardous components. The material is typically free of viable, genetically modified organisms. |

| 4. First-Aid Measures | Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.Eye Contact: Flush with copious amounts of water for at least 15 minutes. Seek medical attention.Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. |

| 5. Fire-Fighting Measures | Flammability: Non-flammable.Extinguishing Media: Use media appropriate for the surrounding fire. |

| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (lab coat, gloves, safety glasses).Cleanup Procedures: Absorb spill with inert material and place in a suitable container for disposal. Clean the spill area with a disinfectant. |

| 7. Handling and Storage | Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation. Handle in accordance with good laboratory hygiene and safety practices.Storage: Store at -20°C or -80°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a well-ventilated area.Personal Protective Equipment: Eye/Face Protection: Safety glasses or goggles.Skin Protection: Lab coat and gloves.Respiratory Protection: Not normally required. |

| 9. Physical and Chemical Properties | Appearance: Clear, colorless liquid or lyophilized powder.Odor: Odorless.Solubility: Soluble in aqueous solutions. |

| 10. Stability and Reactivity | Stability: Stable under recommended storage conditions.Conditions to Avoid: Repeated freeze-thaw cycles.Incompatible Materials: Strong oxidizing agents, strong acids. |

| 11. Toxicological Information | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |

| 12. Ecological Information | No data available. |

| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport Information | Not regulated as a hazardous material for transportation. |

| 15. Regulatory Information | This product is for research use only and is not subject to many of the regulatory requirements for chemicals intended for human or animal use. |

Core Mechanism of Action: TcpC as an E3 Ubiquitin Ligase

TcpC is a virulence factor produced by uropathogenic E. coli (UPEC) that plays a crucial role in the bacterium's ability to evade the host's innate immune response.[1] The primary mechanism of action for TcpC is the inhibition of the Toll-like receptor (TLR) signaling pathway.[1] It achieves this by functioning as an E3 ubiquitin ligase that specifically targets the adaptor protein MyD88 (Myeloid differentiation primary response 88) for degradation via the ubiquitin-proteasome system.[1]

The Toll/IL-1 receptor (TIR) domain of TcpC directly interacts with the TIR domain of MyD88.[2][3][4] This interaction facilitates the ubiquitination of MyD88, leading to its subsequent degradation by the proteasome.[1] By promoting the degradation of MyD88, TcpC effectively dismantles a critical signaling hub, thereby blocking downstream inflammatory responses and allowing the bacteria to persist in the host.[1][5]

Signaling Pathway Diagram

The following diagram illustrates the intervention of TcpC in the Toll-like receptor signaling pathway.

Caption: TcpC inhibits TLR signaling by acting as an E3 ubiquitin ligase, targeting MyD88 for proteasomal degradation.

Experimental Protocols for Studying TcpC Function

The following are detailed methodologies for key experiments to investigate the function of TcpC as an E3 ubiquitin ligase and its effect on MyD88-dependent signaling.

In Vitro Ubiquitination Assay

This assay determines if TcpC can directly mediate the ubiquitination of MyD88 in a cell-free system.

Experimental Workflow Diagram

Caption: Workflow for the in vitro ubiquitination assay to assess TcpC's E3 ligase activity on MyD88.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents. A negative control reaction should be set up without TcpC or ATP.

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant purified TcpC protein (as the E3 ligase)

-

Recombinant purified MyD88 protein (as the substrate)

-

Ubiquitin

-

ATP

-

Reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody against MyD88. A parallel blot can be probed with an anti-ubiquitin antibody.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The presence of a high molecular weight smear or laddering pattern when probing for MyD88 indicates polyubiquitination.

MyD88 Degradation Assay in Macrophages

This assay evaluates the ability of TcpC to induce the degradation of endogenous MyD88 in a cellular context.

Methodology:

-

Cell Culture: Culture macrophage cell lines (e.g., J774A.1 or RAW264.7) in appropriate media.

-

Treatment: Treat the macrophages with varying concentrations of purified recombinant TcpC (rTcpC) for different time points (e.g., 0, 6, 12, 24 hours). A control group should be left untreated.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform western blotting as described in the previous protocol.

-

Probe the membrane with a primary antibody against MyD88.

-

Probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for MyD88 and the loading control using densitometry software. A decrease in the MyD88 protein level in rTcpC-treated cells compared to the control indicates degradation.

Cytokine Production Assay

This assay measures the functional consequence of TcpC-mediated MyD88 degradation, which is the inhibition of pro-inflammatory cytokine production.

Methodology:

-

Cell Culture and Treatment: Culture macrophages and treat with rTcpC as described in the MyD88 degradation assay.

-

TLR Agonist Stimulation: After a period of pre-incubation with rTcpC, stimulate the cells with a TLR agonist such as Lipopolysaccharide (LPS) for a defined period (e.g., 6 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis: Compare the cytokine concentrations in the supernatants of cells treated with rTcpC and stimulated with LPS to those of cells stimulated with LPS alone. A significant reduction in cytokine levels in the rTcpC-treated group demonstrates the inhibitory effect of TcpC on TLR signaling.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions used in the experimental protocols described above. These values are illustrative and may need to be optimized for specific experimental setups.

| Parameter | In Vitro Ubiquitination Assay | MyD88 Degradation Assay | Cytokine Production Assay |

| Recombinant TcpC (rTcpC) | 1-5 µM | 1-10 µg/mL | 1-10 µg/mL |

| Recombinant MyD88 | 1-5 µM | N/A | N/A |

| E1 Enzyme | 50-100 nM | N/A | N/A |

| E2 Enzyme | 0.5-2 µM | N/A | N/A |

| Ubiquitin | 5-20 µM | N/A | N/A |

| ATP | 2-5 mM | N/A | N/A |

| TLR Agonist (e.g., LPS) | N/A | N/A | 10-100 ng/mL |

| Incubation Time | 1-2 hours | 6-24 hours | 6 hours (LPS stimulation) |

| Incubation Temperature | 37°C | 37°C | 37°C |

Note: The information provided in this guide is intended for research purposes by qualified individuals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. For complete and specific details of the experimental procedures, it is highly recommended to consult the primary research articles.

References

- 1. TcpC inhibits toll-like receptor signaling pathway by serving as an E3 ubiquitin ligase that promotes degradation of myeloid differentiation factor 88 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Molecular mechanisms for the subversion of MyD88 signaling by TcpC from virulent uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TIR Domain Signaling by TcpC: MyD88-Dependent and Independent Effects on Escherichia coli Virulence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thermoplastic Copolyester Elastomers (TPE-Es) for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of thermoplastic copolyester elastomers (TPE-Es), covering their fundamental chemistry, synthesis, structure-property relationships, and key characterization techniques.

Thermoplastic copolyester elastomers (TPE-Es or COPEs) are a class of block copolymers that uniquely combine the elasticity of rubbers with the processability of thermoplastics.[1] This duality stems from their distinct microstructure, which consists of alternating hard, crystalline segments and soft, amorphous segments. This guide delves into the technical details of TPE-Es, offering insights into their synthesis, properties, and the experimental methods used to characterize them.

Core Chemistry and Structure-Property Relationships

TPE-Es are multi-block copolymers typically composed of a polyester hard segment and a polyether or polyester soft segment.[1] The hard segments are generally aromatic polyesters, with polybutylene terephthalate (PBT) being a prevalent example.[2] These segments are responsible for the material's strength, high-temperature resistance, and creep resistance due to their ability to form crystalline domains.[2]

The soft segments are typically aliphatic polyethers or polyesters, such as poly(tetramethylene glycol) (PTMG), which impart flexibility and rubber-like elasticity to the material. The overall properties of the TPE-E can be precisely tuned by manipulating the ratio of the hard to soft segments. An increase in the hard segment content leads to a stiffer, harder material with enhanced tensile strength and modulus, while a higher proportion of soft segments results in a more flexible and elastomeric polymer.[3]

The thermodynamic incompatibility between the rigid hard segments and the flexible soft segments drives a microphase separation, leading to the formation of a two-phase morphology. The hard segments aggregate into crystalline domains that act as physical crosslinks, anchoring the amorphous soft segments. This network structure is thermally reversible, allowing the material to be melted and processed like a thermoplastic at elevated temperatures.

Synthesis of Thermoplastic Copolyester Elastomers

The most common method for synthesizing TPE-Es is a two-stage melt polycondensation process. This involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.

Common Monomers:

-

Hard Segment (Diacid/Diester): Dimethyl terephthalate (DMT)

-

Hard Segment (Diol): 1,4-butanediol (BDO)

-

Soft Segment (Polyol): Poly(tetramethylene glycol) (PTMG)

The synthesis begins with the transesterification of DMT and BDO to form the PBT hard segments, and the esterification of the hydroxyl-terminated PTMG soft segments. In the second stage, these prepolymers are subjected to high temperatures (240-260°C) and vacuum to increase the molecular weight through polycondensation, where excess BDO is removed. The ratio of the starting monomers is carefully controlled to achieve the desired hard-to-soft segment ratio in the final copolymer.

Quantitative Data on TPE-E Properties

The properties of TPE-Es are highly dependent on the weight percentage of the hard segment. The following tables summarize typical mechanical and thermal properties for PBT-PTMG based copolyester elastomers with varying hard segment content.

Table 1: Mechanical Properties of PBT-PTMG Copolyester Elastomers

| Property | 30% Hard Segment | 50% Hard Segment | 70% Hard Segment |

| Tensile Strength (MPa) | 15 - 25 | 30 - 40 | 45 - 55 |

| Elongation at Break (%) | 600 - 800 | 400 - 600 | 200 - 400 |

| Shore D Hardness | 30 - 40 | 45 - 55 | 60 - 70 |

| Young's Modulus (MPa) | 50 - 100 | 150 - 250 | 300 - 500 |

Table 2: Thermal Properties of PBT-PTMG Copolyester Elastomers

| Property | 30% Hard Segment | 50% Hard Segment | 70% Hard Segment |

| Melting Temperature (Tm) of Hard Segment (°C) | 180 - 190 | 200 - 210 | 215 - 225 |

| Glass Transition Temperature (Tg) of Soft Segment (°C) | -50 to -40 | -45 to -35 | -40 to -30 |

| Heat Deflection Temperature @ 0.45 MPa (°C) | 50 - 60 | 80 - 90 | 110 - 120 |

Chemical Resistance

TPE-Es generally exhibit good resistance to a variety of chemicals, which is largely attributed to the crystalline PBT hard segments. Their resistance is dependent on the specific chemical, temperature, and exposure time.

Table 3: Chemical Resistance of PBT-based TPE-Es

| Chemical Class | Resistance |

| Water and Aqueous Solutions | Excellent |

| Aliphatic Hydrocarbons (e.g., oils, greases) | Good |

| Aromatic Hydrocarbons (e.g., toluene, xylene) | Moderate |

| Alcohols | Good |

| Ketones | Moderate to Poor |

| Dilute Acids and Bases | Good |

| Concentrated Acids and Bases | Poor |

Experimental Protocols

Tensile Testing (ASTM D412)

This protocol outlines the procedure for determining the tensile properties of TPE-Es.

Methodology:

-

Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D412, typically using a die cutter. Ensure the specimens are free of nicks and cuts.

-

Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

-

Test Procedure:

-

Measure the thickness and width of the narrow section of the dumbbell specimen.

-

Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically and not under tension.

-

Attach an extensometer to the gauge length of the specimen to accurately measure strain.

-

Set the crosshead speed, typically 500 mm/min for elastomers.

-

Start the test and record the force and elongation data until the specimen ruptures.

-

-

Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Differential Scanning Calorimetry (DSC) (ASTM E1356)

DSC is used to determine the thermal transitions of TPE-Es, such as the glass transition temperature (Tg) and melting temperature (Tm).[1]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the TPE-E sample into an aluminum DSC pan and seal it.[1]

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Test Procedure:

-

Heat the sample to a temperature above its melting point to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min).

-

Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min) and record the heat flow.[1]

-

-

Data Analysis:

-

The Tg is identified as a step change in the heat flow curve from the second heating scan.

-

The Tm is determined as the peak of the endothermic melting event.

-

Dynamic Mechanical Analysis (DMA) (ASTM D4065)

DMA provides information on the viscoelastic properties of TPE-Es, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.[4]

Methodology:

-

Specimen Preparation: Prepare rectangular specimens with appropriate dimensions for the DMA clamp being used (e.g., tensile or three-point bending mode).

-

Instrument Setup: Mount the specimen in the DMA instrument and apply a small oscillatory strain.

-

Test Procedure:

-

Cool the sample to a low temperature (e.g., -100°C).

-

Ramp the temperature at a controlled rate (e.g., 3°C/min) while applying a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

Record the storage modulus, loss modulus, and tan delta as a function of temperature.

-

-

Data Analysis:

-

The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

-

The storage modulus provides information about the stiffness of the material at different temperatures.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the chemical structure of TPE-Es by analyzing the absorption of infrared radiation by the molecular bonds.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is a common and simple method where a small piece of the solid TPE-E sample is pressed against an ATR crystal (e.g., diamond or germanium).[5][6] No special sample preparation is needed.[7]

-

Film Casting: Dissolve the TPE-E in a suitable solvent and cast a thin film on a salt plate (e.g., KBr). Evaporate the solvent completely before analysis.

-

-

Analysis:

-

Place the prepared sample in the FTIR spectrometer.

-

Collect the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).

-

-

Data Interpretation:

-

Identify the characteristic absorption peaks corresponding to the functional groups present in the TPE-E. For example, the ester carbonyl group (C=O) in the PBT hard segment will have a strong absorption around 1720 cm⁻¹, and the C-O-C ether linkage in the PTMG soft segment will show a characteristic peak around 1100 cm⁻¹.

-

References

- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 2. Differential Scanning Calorimetry (DSC) Analysis | Chemistry | Smithers [smithers.com]

- 3. Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures ASTM D4065-20 - Swedish Institute for Standards, SIS [sis.se]

- 5. Infrared Spectroscopy (IR Analysis) - Elastomer Institut Richter [elastomer-institut.de]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. FTIR-spectroscopy for polymer, plastics, textile and rubber analysis | RISE [ri.se]

A Technical Guide to the Transient Receptor Potential Cation Channel, Subfamily C, Member 2 (TRPC2)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a detailed technical overview of the Transient Receptor Potential Cation Channel, Subfamily C, Member 2, commonly known as TRPC2. While initial inquiries may refer to this protein as "Tpcet," the established scientific nomenclature is TRPC2. A critical characteristic of TRPC2 for drug development professionals is that it exists as a non-functional pseudogene in humans. However, it is a vital, functional ion channel in most other mammals, where it plays an indispensable role in processing pheromonal signals essential for innate social and sexual behaviors. Therefore, the study of TRPC2 in animal models provides invaluable insights into the neurobiology of behavior, sensory signal transduction, and the function of the wider TRP channel family, which contains numerous potential drug targets.

Core Characteristics of TRPC2

TRPC2 is a member of the canonical transient receptor potential (TRPC) family of ion channels.[1][2] In most mammals, it is predominantly expressed in the microvilli of vomeronasal sensory neurons (VSNs) within the vomeronasal organ (VNO), a specialized olfactory structure responsible for detecting pheromones.[3][4]

Mechanism of Action: The primary function of TRPC2 is to serve as the central transduction channel for pheromone signaling.[4] The process is initiated when pheromones bind to specific G protein-coupled receptors (GPCRs) on the surface of VSNs. This binding activates a phospholipase C (PLC) signaling cascade, which results in the production of diacylglycerol (DAG) and inositol trisphosphate (IP3).[2] DAG is believed to be the key molecule that directly gates the TRPC2 channel, causing it to open.[2]

Upon opening, TRPC2 functions as a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ into the neuron. This influx leads to membrane depolarization, which, if it reaches the threshold, generates an action potential that travels to the accessory olfactory bulb for further processing in the brain.[5]

TRPC2 Signaling Pathway

The signal transduction cascade in vomeronasal sensory neurons is a well-defined process culminating in the activation of the TRPC2 channel.

Scientific Applications: The TRPC2 Knockout Model

The primary tool for studying the in-vivo function of TRPC2 is the TRPC2 knockout (Trpc2-/-) mouse.[3][6] By genetically deleting the Trpc2 gene, researchers can effectively abolish VNO function and observe the resulting behavioral changes.[6] These studies have been instrumental in linking specific innate behaviors to VNO-mediated pheromone detection.

Quantitative Behavioral Data from Trpc2-/- Mice

Data from studies using Trpc2-/- mice reveal significant alterations in social and sexual behaviors. The following tables summarize key quantitative findings.

Table 1: Male-Male Social Behavior in Resident-Intruder Assays

| Behavior Metric | Wild-Type (Control) Males | Trpc2-/- (Knockout) Males | Reference |

| Aggressive Attacks | Vigorous and frequent | Strikingly diminished or absent | [6] |

| Mounting Frequency | Rare | Significantly increased | [6] |

| Social Outcome | Typically dominant | Typically submissive | [6] |

Table 2: Maternal and Sexual Behavior in Females

| Behavior Metric | Wild-Type (Control) Females | Trpc2-/- (Knockout) Females | Reference |

| Maternal Aggression | Present toward intruders | Significantly reduced or absent | [3][4][5] |

| Sexual Preference | Prefers males over females | Loss of sexual preference | [7] |

| Male-Typical Mounting | Absent | Increased male-typical mounting behavior | [7] |

Experimental Protocols

Investigating TRPC2 function involves a combination of behavioral assays, electrophysiology, and imaging techniques.

Behavioral Assay: Resident-Intruder Test for Aggression

This protocol is widely used to assess territorial aggression in male mice.[6]

-

Animal Housing: Male test mice (residents) are individually housed for a period (e.g., several weeks) to establish a home territory.

-

Intruder Selection: A sexually inexperienced, group-housed male mouse (intruder) is selected.

-

Experiment: The intruder is introduced into the resident's home cage.

-

Data Acquisition: The ensuing interaction is videotaped for a set duration (e.g., 15 minutes).

-

Scoring: An observer, blind to the genotype of the resident, scores behaviors such as latency to first attack, total number of attacks, and cumulative duration of fighting.

Electrophysiology: Patch-Clamp Recording of VSNs

Patch-clamping is the gold-standard method for directly measuring the ion flow through TRPC2 channels.[8][9]

-

Tissue Preparation: The vomeronasal organ is dissected, and individual vomeronasal sensory neurons are isolated.

-

Recording Configuration: A whole-cell or inside-out patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the neuron's membrane.[9]

-

Stimulation: The cell is stimulated with agonists of the TRPC2 channel, such as DAG analogues, while the membrane potential is clamped at a fixed voltage.

-

Data Acquisition: The resulting electrical current flowing through the membrane is measured. This current is indicative of the activity of TRPC2 and other ion channels. Voltage-step protocols can be used to study the channel's gating properties.[1][9]

Calcium Imaging of VSNs

This technique allows for the visualization of neuronal activity by measuring changes in intracellular calcium concentration, which is a direct consequence of TRPC2 channel opening.[10][11]

-

Indicator Loading: VNO tissue or isolated VSNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or express a genetically encoded calcium indicator (e.g., GCaMP).[12]

-

Stimulation: The neurons are exposed to putative pheromonal compounds or other olfactory cues.

-

Image Acquisition: A fluorescent microscope is used to capture images of the neurons before, during, and after stimulation.[11]

-

Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium, signifying that the neuron has been activated. This allows for the simultaneous measurement of responses from a large population of neurons.[12]

Experimental Workflow: Behavioral Phenotyping

The logical flow of a typical behavioral experiment using knockout models is crucial for reproducible results.

Implications for Drug Development

Although TRPC2 is a pseudogene in humans, its study remains highly relevant to drug development professionals for several reasons:

-

Model for TRP Channel Function: TRPC2 serves as an excellent model for understanding the fundamental biology of the broader TRPC family, several of which are expressed in humans and are considered targets for various diseases.

-

Understanding Animal Models: A significant portion of preclinical drug testing is performed in rodents. Understanding the unique sensory world of these animals, which is heavily influenced by TRPC2-mediated pheromone detection, is critical for interpreting behavioral data and potential confounds.

-

Evolutionary Neuroscience: The loss of TRPC2 function in humans and some other primates is a key evolutionary event. Understanding the consequences of this loss in animal models can provide insights into the evolution of human social behavior and sensory processing.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trpc2-deficient lactating mice exhibit altered brain and behavioral responses to bedding stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trpc2-deficient lactating mice exhibit altered brain and behavioral responses to bedding stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological Methods for the Study of TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the In Vitro Biocompatibility of Novel Biomaterials

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data regarding a material designated "Tpcet." Therefore, this document serves as an in-depth, generalized technical guide and template for assessing the in vitro biocompatibility of a novel biomaterial. The experimental protocols, data tables, and signaling pathway diagrams are provided as illustrative examples. Researchers and drug development professionals should substitute the placeholder information with their own experimental data.

Introduction

The in vitro biocompatibility of a novel biomaterial is a critical first step in its preclinical evaluation. These studies provide foundational data on how a material interacts with cells at a molecular level, predicting its potential safety and efficacy in vivo. This guide outlines the core principles and methodologies for a comprehensive in vitro biocompatibility assessment, focusing on cytotoxicity, cell viability, and inflammatory response.

Quantitative Assessment of Cytotoxicity and Cell Viability

A primary indicator of biocompatibility is the absence of cytotoxicity. Quantitative assays are employed to measure the degree to which a material adversely affects cell health. The following tables present a template for summarizing such data.

Table 1: Cytotoxicity of [this compound] as Measured by Lactate Dehydrogenase (LDH) Release

| Concentration of [this compound] (µg/mL) | % Cytotoxicity (Mean ± SD) |

| 0 (Control) | 2.1 ± 0.5 |

| 10 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 250 | [Insert Data] |

| 500 | [Insert Data] |

| Positive Control (e.g., Triton X-100) | 100 |

Table 2: Effect of [this compound] on Cell Viability via MTT Assay

| Concentration of [this compound] (µg/mL) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.2 |

| 10 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 250 | [Insert Data] |

| 500 | [Insert Data] |

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of biocompatibility.

Cell Culture

-

Cell Line: Select a cell line relevant to the intended application of the biomaterial (e.g., fibroblasts for skin contact, osteoblasts for bone implants).

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release

This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.[1][2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Material Exposure: Prepare various concentrations of [this compound] in culture medium. Remove the existing medium from the wells and replace it with the [this compound]-containing medium. Include untreated cells as a negative control and cells treated with a lysis buffer (e.g., 1% Triton X-100) as a positive control for maximum LDH release.[2]

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent mixture to each well.

-

Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3][4]

-

Cell Seeding and Exposure: Follow steps 1 and 2 from the LDH assay protocol.

-

Incubation: Incubate the plate for the desired exposure period.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[4]

-

Calculation: Calculate cell viability as a percentage of the untreated control cells.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex processes and relationships.

Caption: Workflow for in vitro cytotoxicity and viability testing.

A hypothetical signaling pathway that could be activated by a biomaterial leading to an inflammatory response is presented below.

Caption: Hypothetical inflammatory signaling pathway activation.

References

- 1. Microplate Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thermo-Responsive Copolyester (TPCET) in Biomedical Device Prototyping

A- In the rapidly evolving field of biomedical engineering, the development of advanced materials that can be precisely fabricated into devices for tissue regeneration and controlled drug delivery is of paramount importance. Thermo-responsive copolyesters, herein referred to by the representative designation TPCET (Thermo-responsive Polyester Copolymer containing Ether-ester linkages), are a class of smart polymers that exhibit a temperature-dependent sol-gel transition, making them highly suitable for a range of biomedical applications. This document provides detailed application notes and experimental protocols for the use of this compound, specifically focusing on the well-documented Poly(ε-caprolactone)-Poly(ethylene glycol)-Poly(ε-caprolactone) (PCL-PEG-PCL) triblock copolymer, in the prototyping of biomedical devices.

Overview of this compound (PCL-PEG-PCL)

PCL-PEG-PCL is an amphiphilic block copolymer composed of hydrophobic PCL blocks and a hydrophilic PEG block. This architecture allows the copolymer to be soluble in aqueous solutions at low temperatures, forming a sol. As the temperature increases to physiological levels (around 37°C), the hydrophobic interactions between the PCL blocks intensify, leading to the formation of a three-dimensional hydrogel network. This in-situ gelling property is highly advantageous for minimally invasive delivery of therapeutics and for the fabrication of cell-laden scaffolds for tissue engineering. The biodegradability and biocompatibility of both PCL and PEG further enhance their suitability for biomedical applications.[1][2]

Key Applications in Biomedical Device Prototyping

The unique properties of this compound (PCL-PEG-PCL) make it a versatile material for prototyping a variety of biomedical devices:

-

Injectable Drug Delivery Systems: The sol-gel transition allows for the simple mixing of therapeutic agents with the copolymer solution at room temperature and subsequent injection into the body, where it forms a gel depot for sustained drug release.[2]

-

3D Printed Scaffolds for Tissue Engineering: this compound hydrogels can be used as bio-inks for 3D printing, enabling the fabrication of complex, patient-specific scaffolds that can support cell growth and tissue regeneration.[3]

-

Cell Encapsulation and Delivery: The mild gelling process allows for the encapsulation of living cells within the hydrogel matrix, providing a protective and supportive environment for cell-based therapies.

Quantitative Data Presentation

To facilitate the comparison of different this compound formulations, the following tables summarize key quantitative data gathered from various studies on PCL-PEG-PCL copolymers.

Table 1: Mechanical Properties of PCL-PEG-PCL Copolymers

| Copolymer Composition (PCL-PEG-PCL Mn, kDa) | Elastic Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| PCL(5)-PEG(2)-PCL(5) | 338 - 705 | - | - | [3] |

| PCL (Bulk) | 299 - 317.1 | 10.3 - 12.5 | - | [4] |

| PCL/PLA/PEG (5 phr PEG 10000) | 396.43 | 15.78 | - | [5] |

| PCL/PLA/PEG (15 phr PEG 400) | 291.33 | 12.93 | - | [5] |

Note: '-' indicates data not available in the cited source. Mechanical properties are highly dependent on the specific molecular weight, block ratio, and testing conditions.

Table 2: In Vitro Degradation of PCL-PEG-PCL Copolymers

| Copolymer/Blend | Degradation Condition | Time | Mass Loss (%) | Reference |

| PCL-PEG-PCL | Phosphate Buffer (pH 7.4), 37°C | 110 weeks | 11 | |

| PEG-PCL/PCL Blend | Phosphate Buffer (pH 7.4), 37°C | 110 weeks | 6 | |

| PCL Multifilament Yarn | PBS, 37°C | 32 weeks | ~6 | [1] |

| PCL Electrospun Mesh | Enzymatic Medium | 90 days | 97 | [6] |

| PCE20kC | Accelerated | 8 hours | ~60 | [3] |

Table 3: Drug Release from PCL-PEG-PCL Hydrogels

| Drug | Copolymer Formulation | Time | Cumulative Release (%) | Reference |

| Triamcinolone Acetonide | Pentablock (P-2) | 2 days | ~64 | [7] |

| Triamcinolone Acetonide | Pentablock (P-3) | 2 days | ~36 | [7] |

| Triamcinolone Acetonide | Pentablock (P-5) | 2 days | ~34 | [7] |

| Tenofovir (15 wt%) | PCL/PLGA (20/80) fibers | 240 hours | 80 | [8] |

| Bevacizumab | Porous PCL capsule | 50 days | 75 | [9] |

Table 4: Cell Viability on PCL-based Scaffolds (MTT Assay)

| Cell Line | Scaffold Material | Time | Result | Reference |

| L929 | PCL/CS-Ag NPs | 24 hours | High Viability | [8] |

| L929 | FA-sprayed hybrid nanofibers | - | Good Biocompatibility | [10] |

| Mouse Fibroblast L929 | PCEC copolymers | - | Excellent Cytocompatibility | [3] |

Note: Results are often presented as absorbance values or percentage relative to a control. "High Viability" or "Excellent Cytocompatibility" indicates that the material is not toxic to the cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound (PCL-PEG-PCL) for biomedical device prototyping.

Protocol 1: Synthesis of PCL-PEG-PCL Triblock Copolymer

Objective: To synthesize a PCL-PEG-PCL triblock copolymer via ring-opening polymerization of ε-caprolactone (CL) using PEG as a macroinitiator.

Materials:

-

Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

-

ε-Caprolactone (CL)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene, anhydrous

-

Methanol

-

Dichloromethane (DCM)

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Vacuum pump

-

Schlenk line (optional, for inert atmosphere)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Drying of PEG: Dry PEG under vacuum at 100-110°C for 4-6 hours to remove any residual water.

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and then flush with dry nitrogen or argon to create an inert atmosphere.

-

Addition of Reactants:

-

Add the dried PEG to the reaction flask.

-

Add the desired amount of ε-caprolactone monomer. The molar ratio of CL to PEG will determine the length of the PCL blocks.

-

Add anhydrous toluene to dissolve the reactants.

-

Add the stannous octoate catalyst (typically 0.1-0.5 mol% of the monomer).

-

-

Polymerization: Heat the reaction mixture to 120-140°C with constant stirring under an inert atmosphere. The reaction time can vary from 4 to 24 hours depending on the desired molecular weight.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the DCM solution to a large excess of cold diethyl ether or methanol with vigorous stirring. . * Collect the precipitated polymer by filtration or decantation.

-

-

Drying: Dry the purified PCL-PEG-PCL copolymer under vacuum at room temperature for 24-48 hours to remove any residual solvent.

Protocol 2: Preparation of a this compound (PCL-PEG-PCL) Thermo-responsive Hydrogel

Objective: To prepare an aqueous solution of PCL-PEG-PCL that exhibits thermo-responsive sol-gel transition.

Materials:

-

Synthesized PCL-PEG-PCL copolymer

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Vials

-

Vortex mixer

-

Water bath or incubator

Procedure:

-

Weigh the desired amount of PCL-PEG-PCL copolymer and place it in a vial.

-

Add the required volume of cold PBS (4°C) to achieve the desired polymer concentration (e.g., 20-30 wt%).

-

Vortex the mixture and keep it at 4°C overnight with intermittent shaking to allow for complete dissolution of the polymer, resulting in a clear sol.

-

To observe the sol-gel transition, place the vial in a water bath or incubator at 37°C. The solution should form a non-flowing gel within a few minutes.

Protocol 3: In Vitro Drug Release Study

Objective: To determine the release kinetics of a model drug from a this compound (PCL-PEG-PCL) hydrogel.

Materials:

-

Drug-loaded PCL-PEG-PCL hydrogel (prepared by dissolving the drug in the polymer solution before gelling)

-

Release medium (e.g., PBS, pH 7.4)

-

Model drug (e.g., bovine serum albumin, doxorubicin)

Equipment:

-

Incubator shaker

-

Centrifuge tubes

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare the drug-loaded PCL-PEG-PCL sol as described in Protocol 2, incorporating the model drug at a known concentration.

-

Place a defined volume (e.g., 1 mL) of the drug-loaded sol into a dialysis bag or a vial.

-

Induce gelation by incubating at 37°C.

-

Add a known volume of pre-warmed release medium (e.g., 10 mL of PBS) to the container with the hydrogel.

-

Place the container in an incubator shaker at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a sample of the release medium.

-

Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

-

Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Viability Assessment using MTT Assay

Objective: To evaluate the cytotoxicity of a this compound (PCL-PEG-PCL) scaffold using the MTT assay.

Materials:

-

This compound scaffold (e.g., 3D printed or solvent-cast film)

-

Cell line (e.g., L929 fibroblasts, human mesenchymal stem cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or acidified isopropanol

Equipment:

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader